tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

Medicinal Chemistry Physicochemical Profiling Building Block Selection

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate (CAS 1251016-35-9) is a bridged bicyclic heterocycle featuring a morpholine-like oxygen atom at the 3-position and a Boc-protected nitrogen at the 8-position. With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, it is distinguished from the more common 3-oxo (ketone) analog N-Boc-nortropinone (CAS 185099-67-6, C12H19NO3, MW 225.29) by the replacement of the ketone carbonyl with a ring oxygen, imparting fundamentally different hydrogen-bonding capacity, conformational rigidity, and metabolic stability profiles.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B12972615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1COC2
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h8-9H,4-7H2,1-3H3
InChIKeyGCUOFLGOGOBDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate: Core Structural Identity for Procurement Specifications


tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate (CAS 1251016-35-9) is a bridged bicyclic heterocycle featuring a morpholine-like oxygen atom at the 3-position and a Boc-protected nitrogen at the 8-position . With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, it is distinguished from the more common 3-oxo (ketone) analog N-Boc-nortropinone (CAS 185099-67-6, C12H19NO3, MW 225.29) by the replacement of the ketone carbonyl with a ring oxygen, imparting fundamentally different hydrogen-bonding capacity, conformational rigidity, and metabolic stability profiles .

Why tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate Cannot Be Replaced by 3-Oxo or Cbz Analogs in Synthetic Workflows


The replacement of the 3-ketone with a ring oxygen eliminates the electrophilic carbonyl reactivity that defines the chemistry of the 3-oxo analog N-Boc-nortropinone, precluding key transformations such as reductive amination and Wittig reactions while introducing ether-like stability and altered conformational preferences relevant to drug-design scaffolds [1]. Similarly, substituting the Boc group with a Cbz protecting group (N-Cbz-nortropinone, CAS 130753-13-8) changes both the molecular weight (259.30 vs. 213.27 Da) and the orthogonal deprotection logic, as Boc is cleaved under acidic conditions whereas Cbz requires hydrogenolysis, directly impacting multi-step synthetic route planning and compatibility with acid-sensitive substrates . These structural differences mean that generic in-class substitution—even among compounds sharing the 8-azabicyclo[3.2.1]octane core—introduces orthogonal reactivity, divergent physicochemical properties, and incompatible deprotection strategies that undermine synthetic reproducibility and final product identity.

Quantitative Differentiation Evidence for tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate Versus Closest Analogs


Molecular Weight and Atom Composition: 3-Oxa vs. 3-Oxo Core Comparison

The target 3-oxa compound has a molecular weight of 213.27 Da (C11H19NO3), which is 12.02 Da lower than the 3-oxo analog N-Boc-nortropinone (225.29 Da, C12H19NO3). This difference arises from the replacement of the ketone carbonyl (C=O, ~28 Da structural contribution) with an ether oxygen (C-O-C ring insertion), resulting in one fewer carbon atom. The lower molecular weight enhances atom economy and reduces lipophilicity, a critical parameter in fragment-based drug discovery where maintaining MW below 250 Da is a recognized lead-likeness criterion. The absence of the carbonyl group also removes a hydrogen-bond acceptor site, altering the H-bond acceptor count from 4 (3-oxo) to 3 (3-oxa), which directly impacts predicted solubility and permeability profiles .

Medicinal Chemistry Physicochemical Profiling Building Block Selection

LogP and Lipophilicity Differentiation Between 3-Oxa and 3-Oxo Scaffolds

The predicted LogP for the 3-oxa scaffold is lower than that of the 3-oxo analog due to the replacement of the hydrophobic carbonyl with a more polar ether oxygen integrated into the ring system. While the parent 3-oxa-8-azabicyclo[3.2.1]octane (CAS 280-07-9) exhibits a predicted density of 1.028 g/cm³ and moderate lipophilicity, the Boc-protected target compound gains lipophilicity from the tert-butyl group. The 3-oxo analog N-Boc-nortropinone has a predicted ACD/LogP of 0.80 . The 3-oxa compound, lacking the ketone, is expected to have a LogP approximately 0.3–0.5 units lower based on fragment-based hydrophobicity constants (π substituent effect for ether oxygen vs. carbonyl in cyclic systems). This reduced lipophilicity translates to improved aqueous solubility and potentially lower CYP450-mediated metabolic clearance, a class-level advantage of morpholine-type ethers over ketone-containing scaffolds [1].

ADME Prediction Lipophilicity Drug Design

Synthetic Yield Comparison: Boc vs. Cbz Protection of the 8-Azabicyclo Core

In the synthesis of peptidomimetics bearing bicyclic amine scaffolds, the Boc protection step using (Boc)₂O under basic conditions (NaOH, 0 °C to rt) proceeds with yields of 65–80%, a range directly comparable to the analogous Cbz protection using CbzCl under identical conditions [1]. Both protecting groups achieve similar efficiency at this stage; however, the subsequent hydrazine/hydroxylamine condensation step (80–85% yield) is compatible only with the Boc-protected intermediate under the described reflux conditions, as Cbz groups are susceptible to hydrogenolysis and may undergo partial cleavage under reducing conditions. This differential stability translates to an overall two-step yield advantage of approximately 52–68% for the Boc-protected intermediate vs. an estimated 40–55% for the corresponding Cbz route when accounting for partial deprotection losses. While not a direct head-to-head comparison on the specific 3-oxa scaffold, this class-level data demonstrates that Boc protection offers superior compatibility with downstream transformations involving nucleophilic amines and reducing agents, directly relevant to the selection of tert-butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate over its Cbz analog for multi-step synthetic campaigns [1].

Synthetic Methodology Protecting Group Strategy Process Chemistry

Boiling Point and Volatility: Processing and Purification Advantages Over Cbz Analog

The target compound's predicted boiling point of approximately 325.8 °C (extrapolated from the 3-oxo analog N-Boc-nortropinone with the same Boc group and similar bicyclic core ) is substantially lower than that of the Cbz analog N-Cbz-nortropinone, which has a predicted boiling point of 415.7 °C at 760 mmHg [1]. This ~90 °C boiling point difference reflects the larger molecular weight and extended aromatic surface of the Cbz group (MW 259.30 vs. 213.27 Da for the target). The lower boiling point of the Boc-protected compound facilitates purification by short-path distillation and reduces energy input during solvent removal, while also indicating higher vapor pressure (0.0±0.7 mmHg at 25 °C vs. 4.04×10⁻⁷ mmHg for the Cbz analog [1]), which can be advantageous for gas chromatography monitoring during reaction optimization. This represents a practical processing advantage for kilo-lab and pilot-scale operations.

Physicochemical Characterization Purification Process Safety

Polar Surface Area and Predicted Permeability: 3-Oxa Scaffold Property Profile

The 3-oxa compound is predicted to have a topological polar surface area (tPSA) of approximately 38–42 Ų, based on the known tPSA of the 3-oxo analog N-Boc-nortropinone (47 Ų ) adjusted downward by the contribution difference between a ketone oxygen (~17 Ų) and an ether oxygen integrated into a ring (~12 Ų). The Cbz analog N-Cbz-nortropinone has a reported tPSA of 46.61 Ų [1]. A tPSA below 60 Ų is a recognized threshold for good oral absorption, and values below 70 Ų are associated with favorable blood-brain barrier penetration . The 3-oxa scaffold, with its lower tPSA relative to both the 3-oxo and Cbz analogs, positions this building block as an attractive core for CNS-targeted drug discovery programs where minimizing polar surface area is critical for achieving brain exposure. This is a class-level inference supported by the established structure-property relationships of morpholine vs. ketone-containing heterocycles [1].

Drug-likeness CNS Permeability Physicochemical Profiling

Optimal Application Scenarios for tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low-MW, Low-tPSA Heterocyclic Cores

With a molecular weight of 213.27 Da and an estimated tPSA of 38–42 Ų—both lower than the 3-oxo and Cbz analogs —the 3-oxa scaffold meets the strict fragment-likeness criteria (MW < 250 Da, tPSA < 60 Ų) specified for fragment-based screening collections. Its reduced hydrogen-bond acceptor count (3 vs. 4 for the ketone analog) and lower predicted LogP make it a preferred building block for generating fragment libraries with favorable solubility and permeability profiles, directly addressing the attrition risks associated with overly lipophilic or polar fragments in hit-to-lead campaigns .

Multi-Step Synthesis Requiring Orthogonal Boc Deprotection in the Presence of Acid-Sensitive Functionality

The Boc protecting group enables chemoselective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) without affecting Cbz, Fmoc, or ester protecting groups present elsewhere in the molecule . This orthogonality is critical in complex molecule synthesis where sequential deprotection is required. The 65–80% protection yield and compatibility with downstream condensation reactions (80–85% yield) demonstrated in analogous bicyclic amine systems support the selection of this Boc-protected 3-oxa building block over the Cbz analog for routes where acid-labile functionality precludes hydrogenolytic Cbz removal.

CNS-Targeted Chemical Probes and PET Tracer Precursor Development

The 3-oxa scaffold's predicted tPSA below 45 Ų, combined with the absence of a polar ketone carbonyl, positions it favorably for designing CNS-penetrant molecules. As demonstrated by the use of the related 3-oxa-8-azabicyclo[3.2.1]octane core in PI3K/mTOR inhibitor development , the morpholine-like ether structure confers enhanced metabolic stability over ketone-containing analogs. The Boc-protected form serves as a versatile intermediate for late-stage diversification, enabling the introduction of various pharmacophores via N-deprotection and subsequent functionalization. This scaffold is particularly suited for programs targeting neurological disorders where blood-brain barrier penetration and metabolic stability are primary optimization parameters .

Scale-Up Process Development Leveraging Favorable Volatility and Purification Characteristics

The substantially lower predicted boiling point (~325.8 °C vs. 415.7 °C) and higher vapor pressure relative to the Cbz analog translate to practical advantages in kilo-lab operations: more efficient solvent removal by rotary evaporation, reduced energy costs during distillation, and the feasibility of GC headspace monitoring for reaction progress and purity analysis. These processing characteristics, combined with the compound's predicted stability under standard storage conditions , make the Boc-protected 3-oxa building block a logistically superior choice for contract manufacturing organizations (CMOs) and internal process chemistry groups scaling multi-step syntheses beyond gram quantities.

Quote Request

Request a Quote for tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.